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molecular formula C20H14N2O2 B8755945 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione CAS No. 5862-38-4

5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione

Cat. No. B8755945
M. Wt: 314.3 g/mol
InChI Key: SNDAOXYSCAWUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840901

Procedure details

A one liter flask equipped with a thermometer, stirrer and condenser is charged with 40 grams 6,13-dihydroquinacridone, 250 ml methanol and 52.8 grams 50% aqueous sodium hydroxide. The mixture is stirred under a slow flow of nitrogen at 50°-55° C. for one hour generating 6,13-dihydroquinacridone di-sodium salt. 0.8 grams anthraquinone-2-sulfonic acid sodium salt are added and the mixture is heated to reflux temperature. 73.5 grams of an aqueous 16.9% hydrogen peroxide solution are added into the reaction mixture with a peristaltic pump at a rate of 0.4 ml/minute maintaining reflux under a slow nitrogen flow over 2 hours and 35 minutes. The resulting reddish suspension is further stirred for 4 hours at reflux then filtered. The presscake is washed with methanol followed by hot water then dried, yielding 38.9 grams red quinacridone.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
6,13-dihydroquinacridone di-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
anthraquinone-2-sulfonic acid sodium salt
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2[NH:7][C:8]3[C:13]([C:14](=[O:15])[C:5]=2[CH2:4][C:3]2[NH:16][C:17]4[C:22]([C:23](=[O:24])[C:2]1=2)=[CH:21][CH:20]=[CH:19][CH:18]=4)=[CH:12][CH:11]=[CH:10][CH:9]=3.[OH-].[Na+].OO>[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.CO>[CH:20]1[CH:21]=[C:22]2[C:23]([C:2]3[C:3]([NH:16][C:17]2=[CH:18][CH:19]=1)=[CH:4][C:5]1[C:14]([C:13]2[C:8]([NH:7][C:6]=1[CH:1]=3)=[CH:9][CH:10]=[CH:11][CH:12]=2)=[O:15])=[O:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O
Name
Quantity
52.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
6,13-dihydroquinacridone di-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
anthraquinone-2-sulfonic acid sodium salt
Quantity
0.8 g
Type
catalyst
Smiles
[Na+].C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under a slow flow of nitrogen at 50°-55° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter flask equipped with a thermometer, stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
TEMPERATURE
Type
TEMPERATURE
Details
reflux under a slow nitrogen flow over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
35 minutes
Duration
35 min
STIRRING
Type
STIRRING
Details
The resulting reddish suspension is further stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The presscake is washed with methanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
Measurements
Type Value Analysis
AMOUNT: MASS 38.9 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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